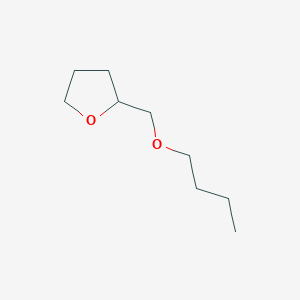

Furan, 2-(butoxymethyl)tetrahydro-

Description

Significance of Heterocyclic Scaffolds in Organic Chemistry

Heterocyclic scaffolds are fundamental structural motifs found in a majority of known organic compounds. nih.gov Their prevalence is particularly notable in the fields of medicinal chemistry and materials science. Many pharmaceuticals, vitamins, and natural products owe their biological activity to the unique three-dimensional arrangements and electronic properties conferred by heterocyclic rings. These rings are not merely passive frameworks but often play a direct role in molecular interactions, such as binding to enzyme active sites. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key example of such a scaffold, present in numerous bioactive natural products. rsc.org

Contextualizing Tetrahydrofuran (B95107) Derivatives within Furan Chemistry

Tetrahydrofuran (THF) is the saturated analogue of furan, produced through the catalytic hydrogenation of the furan ring. wikipedia.org This transformation from an aromatic to a saturated ring system dramatically alters the molecule's properties, converting it from a planar, aromatic compound into a flexible, non-planar ether. THF itself is a highly versatile and widely used industrial solvent due to its polarity and ability to dissolve a broad range of compounds. nih.gov

Derivatives of THF are compounds where the basic tetrahydrofuran ring structure is functionalized with one or more substituent groups. The addition of substituents, such as the butoxymethyl group in Furan, 2-(butoxymethyl)tetrahydro- , allows for the fine-tuning of the molecule's physical and chemical properties, including its polarity, boiling point, and reactivity. These derivatives are often synthesized from furan-based starting materials. For instance, the hydrogenation of substituted furans is a common strategy to produce the corresponding substituted tetrahydrofurans. A key example is the reduction of 2,5-bis(hydroxymethyl)furan (BHMF) which, under forcing conditions, reduces the furan ring to yield 2,5-bis(hydroxymethyl)tetrahydrofuran. wikipedia.org

Current Research Landscape and Emerging Trends

A significant trend in modern chemical research is the transition towards sustainable and renewable resources. In this context, furan and its derivatives, often derived from biomass, are considered key platform molecules. Furfural (B47365), produced from the dehydration of C5 sugars found in lignocellulosic biomass, can be converted into furan, which is then hydrogenated to produce THF.

Current research is actively exploring the conversion of biomass-derived furans into a variety of value-added chemicals, including functionalized tetrahydrofurans. For example, 2,5-bis(hydroxymethyl)furan (BHMF), which can be synthesized from fructose, is a valuable bio-based monomer. wikipedia.orgnih.gov Research into the enzymatic polymerization of BHMF with diacid esters to create novel bio-based furan polyesters highlights the potential of these derivatives in creating sustainable materials. nih.govrsc.org These furanic polyesters are being investigated for their thermal properties, rheology, and biodegradability, positioning them as potential green alternatives to petroleum-based polymers. rsc.org The synthesis of such molecules underscores a research landscape focused on developing new materials from renewable feedstocks, with tetrahydrofuran derivatives playing a crucial role in this green chemical industry.

Chemical Compound Data

Furan, 2-(butoxymethyl)tetrahydro- is classified as a rare chemical, and as such, extensive research on its specific properties and applications is not widely available. It is primarily supplied for early-discovery research purposes. sigmaaldrich.com

| Property | Value | Source |

| IUPAC Name | 2-(Butoxymethyl)tetrahydrofuran | sigmaaldrich.com |

| CAS Number | 19114-88-6 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₈O₂ | sigmaaldrich.com |

| Molecular Weight | 158.243 g/mol | sigmaaldrich.com |

| Synonyms | Furan, 2-(butoxymethyl)tetrahydro- | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(butoxymethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-6-10-8-9-5-4-7-11-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZISVXTYZWYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404491 | |

| Record name | Furan, 2-(butoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19114-88-6 | |

| Record name | Furan, 2-(butoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BUTOXYMETHYL)TETRAHYDROFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalysis in the Synthesis and Transformation of Furan, 2 Butoxymethyl Tetrahydro

Heterogeneous Catalysis for Hydrogenation of Furan (B31954) Ringsrsc.orgresearchgate.netacs.orgacs.org

The conversion of furan rings to tetrahydrofuran (B95107) rings is a critical hydrogenation step. This process is predominantly achieved through heterogeneous catalysis, where a solid catalyst facilitates the reaction with molecular hydrogen. The choice of metal, support, and reaction conditions dictates the efficiency and selectivity of the hydrogenation.

Palladium-Based Catalyst Systems (e.g., Pd/C, Palladium-Doped Acid Resin)researchgate.netrsc.org

Palladium (Pd) is a highly effective and widely used catalyst for hydrogenation reactions. youtube.comyoutube.com Supported palladium catalysts, especially palladium on carbon (Pd/C), are frequently employed for the hydrogenation of furanic compounds. researchgate.netrsc.org The synthesis of Furan, 2-(butoxymethyl)tetrahydro- can be achieved by the hydrogenation of its unsaturated precursor, 2-(butoxymethyl)furan.

In this reaction, the Pd/C catalyst provides active sites where molecular hydrogen dissociates into atomic hydrogen, which is then added across the double bonds of the furan ring. youtube.com Studies on the hydrogenation of furfural (B47365), a related compound, show that palladium catalysts can be highly selective towards either ring saturation or side-group reduction, depending on the reaction conditions and catalyst support. rsc.org For instance, the use of Pd/TiO2 has been shown to yield tetrahydrofurfuryl alcohol with high selectivity. rsc.org The mechanism involves the adsorption of the furan ring onto the palladium surface, followed by sequential hydrogen addition. researchgate.netresearchgate.net

Palladium-doped acid resins represent another class of catalysts. These materials combine the hydrogenating power of palladium with the acidic functionality of the resin, which can be beneficial in multi-step, one-pot reactions.

Transition Metal Catalysis (Pt, Pd, Ni) for Furan Ring Adsorption and Hydrogenationresearchgate.netacs.orgacs.org

Besides palladium, other transition metals like platinum (Pt) and nickel (Ni) are also active catalysts for furan ring hydrogenation. researchgate.netacs.orgacs.orgyoutube.com The efficacy of these metals is closely linked to their ability to adsorb the furan ring and activate hydrogen.

Platinum (Pt): Platinum catalysts are known for their high activity in hydrogenating aromatic rings. acs.orgyoutube.com They can effectively catalyze the complete saturation of the furan ring to form the tetrahydrofuran structure.

Nickel (Ni): Nickel-based catalysts, often used as a more cost-effective alternative to precious metals, also demonstrate significant activity in furfural hydrogenation. d-nb.info Bimetallic catalysts, such as Ni-Pd or Pt-Ni alloys, can exhibit synergistic effects, leading to improved activity and selectivity. researchgate.netjst.go.jp For example, a Ni-Pd/SiO2 catalyst was found to be highly effective for the total hydrogenation of furan derivatives. researchgate.net

Adsorption and Mechanism: The hydrogenation process begins with the adsorption of the furan derivative onto the metal surface. Density functional theory (DFT) calculations for furfural on Pd(111) surfaces show that the molecule can adsorb in a flat conformation at low coverage, involving both the ring and the carbonyl group. acs.org This adsorption weakens the double bonds within the furan ring, facilitating the stepwise addition of hydrogen atoms to the carbon atoms, ultimately leading to the saturated tetrahydrofuran ring. youtube.comresearchgate.net

Table 1: Comparison of Transition Metal Catalysts in Furan Hydrogenation

| Catalyst System | Precursor | Main Product(s) | Key Findings | Reference(s) |

| Pd/C | Furfural | Tetrahydrofurfuryl alcohol | Alumina and titania supports favor ring hydrogenation. | rsc.org |

| Ni-Pd/SiO2 | 5-Hydroxymethylfuraldehyde | 2,5-bis(hydroxymethyl)tetrahydrofuran | Alloy formation leads to high activity and selectivity for total hydrogenation. | researchgate.net |

| Pt/C | Furfuryl alcohol | Cyclopentanone (B42830) | Unexpectedly selective formation of cyclopentanone in aqueous media at high temperature. | mdpi.com |

| Ni/SiO2 | Furfural | Furfuryl alcohol, 2-Methylfuran (B129897) | Can be highly active but may also exhibit deactivation over time. | d-nb.info |

Multifunctional Catalyst Systems for Cascade Reactionsunipi.itnih.govfrontiersin.orgacs.org

Multifunctional catalysts that can perform several reaction steps in a single pot are highly desirable for process efficiency. In the context of biomass valorization, cascade reactions can convert raw materials like furfural into more valuable products, including precursors for Furan, 2-(butoxymethyl)tetrahydro-. frontiersin.org For instance, a one-step conversion of furfural to 2-methyltetrahydrofuran (B130290) has been achieved using a dual-catalyst system of Cu-Pd. nih.gov

These cascade processes can involve a combination of hydrogenation, hydrogenolysis, etherification, and ring-opening reactions. frontiersin.org For example, a process to convert 5-hydroxymethylfurfural (B1680220) (HMF) into furanic and tetrahydrofuranic diethers involves an initial hydrogenation step followed by etherification, all facilitated by a sequence of catalysts in a one-pot or continuous flow setup. unipi.it The development of catalysts with both metal sites for hydrogenation and acid sites for dehydration or etherification is a key area of research. frontiersin.org

Acid Catalysis in Furan and Tetrahydrofuran Chemistryrsc.orgnih.govnih.govresearchgate.net

Acid catalysts are crucial for a variety of transformations involving furan and tetrahydrofuran rings. These reactions include ring-opening, polymerization, and cycloadditions, which can alter the core structure of molecules like Furan, 2-(butoxymethyl)tetrahydro-.

Lewis Acid Catalysis in Diels-Alder Reactionsacs.orgresearchgate.netresearchgate.netcaltech.edu

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. Furan and its derivatives can act as dienes in these reactions to produce oxanorbornene adducts. acs.orgresearchgate.net However, furan is a relatively unreactive diene, and these reactions often require catalytic activation. acs.org

Lewis acids are frequently used to catalyze the Diels-Alder reaction by activating the dienophile (the species that reacts with the furan). acs.orgresearchgate.netcaltech.edu This activation lowers the energy barrier of the reaction. acs.orgresearchgate.net For example, computational studies on the reaction of furan with methyl acrylate (B77674) in the presence of Lewis acidic zeolites (Sn-BEA, Zr-BEA) showed a significant reduction in the activation energy. acs.orgresearchgate.net While this research often focuses on simple furans, the principles are applicable to substituted furans that could be derived from or lead to Furan, 2-(butoxymethyl)tetrahydro-. The use of heterogeneous Lewis acid catalysts, such as metal-substituted zeolites or clays, is particularly important as it simplifies catalyst separation and recycling. researchgate.net

Protonation and Acidic Sites in Zeolites for Conversionrsc.orgmcec-researchcenter.nlresearchgate.net

Zeolites are microporous aluminosilicate (B74896) minerals that possess strong Brønsted and/or Lewis acid sites. These sites can catalyze a range of reactions involving furan and tetrahydrofuran derivatives. rsc.orgmcec-researchcenter.nl

In the case of tetrahydrofuran, strong Brønsted acids can protonate the oxygen atom of the ring, initiating a cationic ring-opening polymerization to form polytetrahydrofuran. nih.govnih.govresearchgate.net Studies using solid "superacids" like 12-tungstophosphoric acid have shown this to be an effective method. nih.govnih.gov

For furan derivatives, the acidic sites in zeolites can facilitate conversions to valuable chemicals like aromatics. rsc.orgmcec-researchcenter.nl The furan molecule can be protonated at the acidic sites, leading to various subsequent reactions, including dehydration or decarbonylation, depending on the specific furan derivative and the zeolite's properties. rsc.org The shape selectivity of the zeolite pores can also influence the product distribution. The conversion of furanics over zeolites like ZSM-5 is a key strategy in producing bio-aromatics. rsc.orgresearchgate.net

Oxidation Catalysis in Furan Chemistry

The oxidation of the tetrahydrofuran ring is a key transformation that can lead to valuable products such as lactones, which are important intermediates in the chemical industry. While direct oxidation studies on Furan, 2-(butoxymethyl)tetrahydro- are not extensively documented in publicly available literature, significant insights can be drawn from research on the oxidation of its parent molecule, tetrahydrofuran (THF), and other substituted derivatives. These studies highlight the use of various catalytic systems to achieve the selective oxidation of the α-C-H bond adjacent to the ether oxygen within the ring.

Transition metal complexes and metallosilicates are prominent catalysts in this field. For instance, various metallosilicates have been employed for the liquid phase catalytic oxidation of cyclic ethers to their corresponding lactones using dilute aqueous hydrogen peroxide as the oxidant. Among these, titanosilicates have demonstrated superior activity compared to other metallosilicates like chromium silicalite-1 (CrS-1) and vanadium silicalite-1 (VS-1) for the oxidation of THF to γ-butyrolactone. nih.govresearchgate.net The reaction mechanism is believed to involve the formation of a titanium hydroperoxo complex that oxidizes the α-C-H bond of the ether. researchgate.net

Furthermore, iron-containing clays, upon thermal treatment, have been utilized as effective and environmentally friendly catalysts for THF oxidation to γ-butyrolactone using hydrogen peroxide. rsc.org The catalytic activity is attributed to the formation of dislodged iron oxide species that act as active sites for the oxidation process. rsc.org

Metal-mediated radical fragmentation represents a powerful strategy for the ring-opening of cyclic ethers, leading to the formation of functionalized linear molecules. This process typically involves the generation of a radical species, often through interaction with a metal catalyst, which then undergoes fragmentation.

A notable advancement in this area is the use of visible-light-mediated photoredox catalysis. For instance, iron(III) acetylacetonate (B107027) has been employed to effect the oxidative ring-opening of cyclic ethers with high efficiency. researchgate.net This method utilizes a photocatalytic radical chemistry approach, where the iron complex, upon excitation by visible light, can initiate a single-electron transfer (SET) process, leading to the formation of a radical intermediate that subsequently fragments. researchgate.net Although not specifically demonstrated for Furan, 2-(butoxymethyl)tetrahydro-, this methodology presents a promising avenue for its controlled fragmentation.

The general mechanism for the fragmentation of cyclic ethers often involves the initial abstraction of an electron from the oxygen atom, forming a radical ion. This is followed by a β-scission reaction, leading to the cleavage of a C-C bond and the formation of a smaller ion and an alkyl radical. researchgate.net The presence and nature of substituents on the tetrahydrofuran ring can influence the ease and regioselectivity of this fragmentation. researchgate.net

Table 1: Examples of Catalytic Systems for the Oxidation and Fragmentation of Tetrahydrofuran and its Derivatives

| Catalyst System | Substrate | Product(s) | Key Findings |

| Titanosilicates (e.g., TS-1) / H₂O₂ | Tetrahydrofuran | γ-Butyrolactone | Titanosilicates show high activity and selectivity for the oxidation of the α-C-H bond. nih.govresearchgate.net |

| Thermally Treated Iron-Containing Clay / H₂O₂ | Tetrahydrofuran | γ-Butyrolactone, 2-Hydroxytetrahydrofuran | An environmentally friendly catalyst system operating under mild conditions. rsc.org |

| IrCl(CO)(PPh₃)₂ / O₂ | Tetrahydrofuran | γ-Butyrolactone | High turnover numbers can be achieved under aerobic conditions. rsc.org |

| Fe(acac)₃ / Visible Light | Cyclic Ethers | Ring-opened products | An efficient method for oxidative ring-opening via a photocatalytic radical mechanism. researchgate.net |

Catalyst Recovery and Recycling

The economic and environmental viability of any catalytic process heavily relies on the ability to recover and reuse the catalyst. This is particularly true for processes involving expensive or potentially toxic metal catalysts. In the context of the synthesis and transformation of Furan, 2-(butoxymethyl)tetrahydro-, catalyst recycling is a critical consideration.

The synthesis of Furan, 2-(butoxymethyl)tetrahydro- can be achieved through the catalytic hydrogenation of furfural derivatives in the presence of butanol. Heterogeneous catalysts are particularly advantageous for this process as they can be easily separated from the reaction mixture by filtration. For instance, Hf-TUD-1(75), a hafnium-containing mesoporous silica, has been shown to be a stable and reusable catalyst for the conversion of furfural to 2-(alkoxymethyl)furan ethers. nih.gov

In the context of oxidation and other transformations, the reusability of catalysts is also a key area of research. For example, in the chemical recycling of PET using Mg-Fe layered double hydroxide-derived catalysts, the catalyst could be recovered by filtration, dried, and calcined for reuse in multiple cycles with sustained high activity. mdpi.com This demonstrates a practical approach to catalyst recycling that could be applicable to similar solid catalysts used in the transformations of furan derivatives.

The stability of the catalyst under reaction conditions is paramount for successful recycling. Deactivation can occur through various mechanisms, including leaching of the active metal, poisoning of catalytic sites by reaction products or impurities, and structural changes in the catalyst support. For example, in the oxidation of THF using iron-containing clay, some deactivation was observed, which was attributed to the deposition of products on the catalyst surface and slight leaching of the active iron species. rsc.org Understanding these deactivation pathways is crucial for developing strategies to regenerate and reuse the catalyst effectively.

Reaction Mechanisms and Chemical Kinetics

Mechanistic Elucidation of Furan (B31954) to Tetrahydrofuran (B95107) Conversions

The conversion of furanic compounds to their saturated tetrahydrofuran counterparts is a multi-step process involving the hydrogenation of the furan ring. The reaction can proceed through various pathways, influenced by the catalyst, solvent, and reaction conditions. acs.orgnih.gov Density functional theory (DFT) studies on the hydrogenation of furan on a Pd(111) surface show that the formation of tetrahydrofuran (THF) occurs via a sequential hydrogenation of the carbon atoms of the furan ring. researchgate.netrsc.org The typical order of hydrogenation is the α-carbon, the adjacent β-carbon, the second β-carbon, and finally the other α-carbon. researchgate.netrsc.org

The process involves several key intermediates. Upon hydrogenation of one α-carbon, a hydrofuran (HF) intermediate is formed. researchgate.netrsc.org This intermediate is pivotal as it can either proceed through further hydrogenation towards THF or undergo ring-opening, which becomes more facile at this stage. researchgate.netrsc.org Further hydrogenation leads to a stable dihydrofuran (DHF) intermediate, which is less prone to ring-opening due to higher energy barriers. researchgate.netrsc.org Subsequent hydrogenation steps form trihydrofuran (TriHF) and finally tetrahydrofuran (THF). researchgate.netrsc.org

| Intermediate | Description | Significance |

|---|---|---|

| Hydrofuran (HF) | Furan ring with one hydrogenated carbon. | A key branching point; can lead to either full hydrogenation or ring-opening. researchgate.netrsc.org |

| Dihydrofuran (DHF) | Furan ring with two hydrogenated carbons. | A stable intermediate that favors the pathway towards complete hydrogenation over ring-opening. researchgate.netrsc.org |

| Trihydrofuran (TriHF) | Furan ring with three hydrogenated carbons. | The penultimate intermediate before the formation of the fully saturated ring. researchgate.netrsc.org |

The general pathway for the reduction of an alkoxymethylfurfural involves two main stages:

Hydrogenation of the Aldehyde Group: The carbonyl group of the furfural (B47365) moiety is typically hydrogenated first to form the corresponding alcohol, 5-(butoxymethyl)furfuryl alcohol. Platinum-based catalysts have shown high selectivity for this step in the reduction of HMF. acs.org

Hydrogenation of the Furan Ring: The furan ring of the resulting alcohol intermediate is then fully hydrogenated to the tetrahydrofuran ring. This step follows the sequential hydrogenation mechanism described previously, leading to the final product, 2-(butoxymethyl)tetrahydrofuran. researchgate.netrsc.orgnih.gov

In some processes, particularly those targeting biofuels like 2,5-bis(alkoxymethyl)furans, the aldehyde group of HMF is first reduced to a hydroxymethyl group, which is then etherified. acs.org For the synthesis of 2-(butoxymethyl)tetrahydrofuran, the starting material, 5-(butoxymethyl)furfural, already possesses the ether side chain, and the primary transformation is the reduction of the aldehyde and the furan ring.

While many catalytic hydrogenation reactions on metal surfaces are understood to proceed via adsorbed intermediates and hydrogen atoms, evidence suggests that radical pathways can also be involved, particularly in electrocatalytic systems. rsc.org Studies on the electrocatalytic hydrogenation of furanic compounds have identified the formation of dimer byproducts. rsc.org

Carbocation intermediates, while not always dominant in standard metal-catalyzed hydrogenation, can play a significant role in furan conversions, especially under acidic conditions. acs.orgresearchgate.netrsc.org Research on the Brønsted acid-catalyzed reduction of furans using silanes as reducing agents has shown a clear mechanistic pathway involving a carbocation. acs.orgnih.govrsc.org

The proposed catalytic cycle involves the protonation of the furan ring by the acid catalyst. acs.orgrsc.org This step forms a reactive oxocarbenium cation , a resonance-stabilized carbocation. acs.org This electrophilic intermediate is then susceptible to hydride attack from the silane (B1218182) reducing agent, leading to the formation of a 2,5-dihydrofuran (B41785) product. acs.orgrsc.org By controlling the strength of the acid catalyst, the reaction can be selectively stopped at the dihydrofuran stage or proceed to full reduction to the tetrahydrofuran derivative. acs.orgrsc.org

Furthermore, in rearrangement reactions that can compete with hydrogenation, such as the conversion of furan derivatives to cyclopentanone (B42830), carbocation stabilization is considered a critical factor. researchgate.net It has been proposed that a carbocation intermediate, formed by the cleavage of a C-O bond in an alkoxide or hydroxyalkyl intermediate, is stabilized by strong binding to the metal surface and by interactions with co-adsorbed molecules like water. researchgate.net

Adsorption Modes of Furanic Compounds on Catalytic Surfaces

The selectivity and efficiency of the catalytic hydrogenation of furanic compounds are profoundly influenced by how the reactant molecules adsorb onto the catalyst surface. The orientation of the adsorbate determines which functional group is presented to the active sites of the catalyst, thereby directing the reaction towards a specific pathway (e.g., ring hydrogenation, side-chain hydrogenation, or decarbonylation). The nature of the metal, catalyst microstructure, and reaction conditions all play a role in determining the preferred adsorption mode.

For a molecule like 5-(butoxymethyl)furfural, there are several potential points of interaction with the catalyst surface: the aldehyde group, the furan ring's π-system, and the oxygen atoms in the ring and the ether side chain.

| Factor | Influence on Adsorption and Selectivity |

|---|---|

| Metal Nature | Different metals have varying affinities for the furan ring versus the carbonyl group. For example, Cu surfaces tend to interact via the aldehyde's oxygen (η¹-(O)), while Pd surfaces can bind the furan ring in a flat configuration. |

| Catalyst Microstructure | Particle size and morphology can affect the types of crystal facets exposed, which in turn influences the adsorption geometry and catalytic performance. |

| Solvent and Additives | Solvent molecules can compete for active sites or interact with the furanic compound, altering its adsorption behavior and the reaction pathway. researchgate.net |

| Adsorbate Coverage | At high surface coverages, steric hindrance can force molecules to adopt different, potentially less favorable, adsorption modes, impacting reaction rates and selectivity. |

The η²-(C,O)-aldehyde adsorption mode involves the interaction of both the carbon and oxygen atoms of the carbonyl group with the catalyst surface. This "di-sigma" complex is a potential precursor for the hydrogenation of the aldehyde. This mode of adsorption activates the C=O bond, making it susceptible to attack by adsorbed hydrogen. On surfaces like Pd(111), the carbonyl group can be activated through this η²-(C,O) coordination, which can lead to C-H bond cleavage and the formation of an acyl intermediate.

Following the initial adsorption of the aldehyde, a η¹-(C)-acyl species can be formed through the cleavage of the aldehydic C-H bond. In this configuration, the furanic molecule is bound to the surface via the carbonyl carbon. This acyl intermediate is unstable and can undergo further reactions. One possible pathway is decarbonylation, where the C-C bond between the furan ring and the acyl group breaks, leading to the formation of furan and carbon monoxide adsorbed on the surface. This is a common side reaction in the conversion of furfural and related compounds.

Kinetic Studies of Chemical Transformations

The initial step, the hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), has been the subject of numerous kinetic investigations. The kinetics of the liquid-phase hydrogenation of furfuryl alcohol (a closely related intermediate) to THFA over a 5% Ru/TiO2 catalyst was found to follow a Langmuir-Hinshelwood-type model. acs.orgresearchgate.net This model suggests that the reaction proceeds through the molecular adsorption of hydrogen on the catalyst surface, with the surface reaction being the rate-controlling step and product inhibition playing a significant role. acs.orgresearchgate.net

The second key transformation is the etherification of THFA with butanol. The etherification of furanyl alcohols, such as 5-methylfurfuryl alcohol (MFA), has been shown to be first-order in both the concentration of the furanyl alcohol and the acid sites of the catalyst. researchgate.net This indicates that the rate of formation of the ether linkage is directly proportional to the availability of both the alcohol substrate and the catalytic active sites.

Influence of Reaction Conditions on Selectivity and Rate

The selectivity and rate of the reactions leading to Furan, 2-(butoxymethyl)tetrahydro- are highly sensitive to the reaction conditions, including temperature, pressure, solvent, and catalyst choice.

Hydrogenation Step:

In the hydrogenation of furfural and its derivatives, temperature and hydrogen pressure are critical parameters. For the hydrogenation of furfuryl alcohol to THFA over a Ru/TiO2 catalyst, the selectivity towards THFA was greater than 97% at or below 333 K. acs.orgresearchgate.net However, increasing the temperature can lead to side reactions and reduced selectivity. Similarly, hydrogen pressure significantly affects the reaction rate and selectivity. In the hydrogenation of furfuryl alcohol, pressures ranging from 0.68 to 4.08 MPa have been studied, with higher pressures generally favoring the hydrogenation of the furan ring. acs.orgresearchgate.net

The choice of solvent also plays a crucial role. Polar solvents have been shown to enhance the yield of THFA in furfural hydrogenation. rsc.org For instance, the use of 2-propanol as a solvent with a Ru/TiO2 catalyst was found to be effective for the hydrogenation of furfuryl alcohol. acs.orgresearchgate.net In another study, 2-butanol (B46777) as a solvent with a Ni1Cu1Al1 catalyst promoted the ring hydrogenation of furfural to THFA due to its hydrogen donor capacity. researchgate.net

The catalyst itself is a key determinant of both rate and selectivity. Various catalysts have been investigated for furfural hydrogenation, including ruthenium, rhodium, and nickel-based catalysts. acs.orgresearchgate.netrsc.orgacs.org For example, a Rh-loaded carbon (Rh/C) catalyst demonstrated a high THFA yield of 92% with 93% selectivity in aqueous media at a mild temperature of 30 °C. rsc.org

Etherification Step:

For the etherification of furfuryl alcohol with alcohols like butanol, temperature and the nature of the acid catalyst are the primary influencing factors. The use of solid acid catalysts such as HZSM-5 and Amberlyst-15 has been explored. researchgate.net With HZSM-5, the etherification of furfuryl alcohol with methanol (B129727) and ethanol (B145695) showed varying selectivities for the corresponding ethers. researchgate.net The reaction temperature for the etherification of furfuryl alcohol with ethanol over montmorillonite (B579905) K10 was investigated in the range of 353 K to 413 K, with the yield of ethyl furfuryl ether increasing significantly with temperature. nih.gov

The following interactive table summarizes the effect of reaction conditions on the hydrogenation of furfural derivatives to THFA, a key precursor to Furan, 2-(butoxymethyl)tetrahydro-.

| Catalyst | Substrate | Solvent | Temperature (K) | Pressure (MPa) | THFA Yield/Selectivity | Reference |

| 5% Ru/TiO2 | Furfuryl Alcohol | 2-Propanol | 313-363 | 0.68-4.08 | >97% Selectivity (at ≤333 K) | acs.orgresearchgate.net |

| Rh/C | Furfural | Aqueous | 303 | - | 92% Yield, 93% Selectivity | rsc.org |

| Ni1Cu1Al1R | Furfural | 2-Butanol | 413 | 3 | 98% Yield | acs.org |

Competitive Reaction Pathways

The synthesis of Furan, 2-(butoxymethyl)tetrahydro- is often accompanied by the formation of byproducts due to competitive reaction pathways in both the hydrogenation and etherification steps.

Hydrogenation Step:

During the hydrogenation of furfural, several side reactions can occur. One major competitive pathway is the hydrogenolysis of the C-O bond in the furan ring, which can lead to the formation of compounds like 2-methylfuran (B129897). The hydrogenation of furfural can also proceed through an intermediate, furfuryl alcohol, which can then be either hydrogenated to THFA or undergo hydrogenolysis. nih.gov Furthermore, over-hydrogenation can lead to the formation of other saturated cyclic ethers. In the continuous flow hydrogenation of furfural, tetrahydrofurfuryl alcohol (THFA) and 2-(methyltetrahydro)furan (2-MTHF) were the predominant products in the absence of an acid co-catalyst, with yields of 43% and 41% respectively. mdpi.com

Etherification Step:

In the acid-catalyzed etherification of furfuryl alcohol with butanol, several competitive reactions can reduce the yield of the desired Furan, 2-(butoxymethyl)tetrahydro-. One common side reaction is the formation of levulinate esters. For example, in the conversion of furfural in the presence of hafnium-containing TUD-1 type catalysts and sec-butanol, 2-(sec-butoxymethyl)furan was the main product, but angelica lactones and levulinate esters were also formed. nih.gov The reaction of furfuryl alcohol with ethanol over montmorillonite K10 also produced ethyl levulinate as a byproduct. nih.gov The formation of these byproducts is influenced by the catalyst acidity and the reaction conditions.

Thermodynamic and Kinetic Descriptors

The thermodynamic properties of THF have been studied over a wide range of temperatures. wikipedia.orgnist.gov For instance, the heat capacity, entropy, enthalpy, and free energy of polytetrahydrofuran have been determined, which can be relevant for understanding the polymerization potential of THF derivatives. wikipedia.org The NIST WebBook provides extensive thermodynamic data for THF, including condensed phase and gas phase thermochemistry data. nist.gov

Kinetic descriptors, such as activation energies, are essential for quantifying the rates of the chemical transformations. The apparent activation energy for the etherification of furanyl alcohols in ethanol and butanol solutions has been reported to range from 17.0 to 26.3 kcal/mol. researchgate.net This range reflects the influence of the specific furan derivative and the alcohol used on the reaction kinetics. For the hydrogenation of furfural, computational studies have been used to determine the energy barriers for different reaction steps on catalyst surfaces. For example, on a CuNiCu(111) surface, the dehydroxylation of an F–CH2OH intermediate was found to have an energy barrier of 1.13 eV. nih.gov

Further research is needed to determine the specific thermodynamic and kinetic parameters for Furan, 2-(butoxymethyl)tetrahydro- to enable precise process modeling and optimization for its production.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like "Furan, 2-(butoxymethyl)tetrahydro-". By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR)

¹H-NMR and ¹³C-NMR are fundamental one-dimensional NMR techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

Proton NMR (¹H-NMR): The ¹H-NMR spectrum of "Furan, 2-(butoxymethyl)tetrahydro-" would display distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The expected signals would correspond to the protons on the tetrahydrofuran (B95107) ring, the butoxy group, and the methylene (B1212753) bridge connecting them. For instance, the proton at the C2 position of the tetrahydrofuran ring, being adjacent to two oxygen atoms, would appear at a characteristically downfield chemical shift. pdx.edu

Carbon-13 NMR (¹³C-NMR): The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. In a broadband-decoupled ¹³C-NMR spectrum of "Furan, 2-(butoxymethyl)tetrahydro-", nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to oxygen atoms (C2, C5, C1', and C1") will resonate at lower field (higher ppm values) compared to the alkane-like carbons of the butyl chain and the tetrahydrofuran ring. chemicalbook.comspectrabase.comnmrs.io

Predicted NMR Data for Furan (B31954), 2-(butoxymethyl)tetrahydro-

| Predicted ¹H-NMR Data | Predicted ¹³C-NMR Data | ||

|---|---|---|---|

| Assignment | Approximate Chemical Shift (δ, ppm) | Assignment | Approximate Chemical Shift (δ, ppm) |

| THF H2 | ~3.9-4.1 | THF C2 | ~102-105 |

| THF H5 | ~3.7-3.9 | THF C5 | ~67-69 |

| -O-CH₂-O- | ~3.4-3.6 | -O-CH₂-O- | ~70-73 |

| Butyl H1' | ~3.4-3.5 | Butyl C1' | ~69-71 |

| THF H3, H4 | ~1.8-2.0 | THF C3, C4 | ~25-28 |

| Butyl H2' | ~1.5-1.6 | Butyl C2' | ~31-33 |

| Butyl H3' | ~1.3-1.4 | Butyl C3' | ~19-21 |

| Butyl H4' | ~0.9-1.0 | Butyl C4' | ~13-15 |

Note: The predicted values are estimates based on general chemical shift ranges and data from structurally similar compounds like tetrahydrofuran and butoxy ethers. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps in unambiguously assigning the signals observed in 1D spectra. kashanu.ac.ir

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govyoutube.com It is invaluable for confirming the ¹H and ¹³C assignments. For "Furan, 2-(butoxymethyl)tetrahydro-", an HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific CH, CH₂, or CH₃ group to the ¹³C signal of its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.combmrb.io HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the protons of the bridging methylene group (-O-CH₂-O-) and the C2 carbon of the tetrahydrofuran ring as well as the C1' carbon of the butyl group, confirming the ether linkage.

Deuterium (B1214612) NMR (²H-NMR) and Isotope Labeling Applications

Deuterium (²H) NMR spectroscopy and isotope labeling are powerful methods for probing specific sites within a molecule and studying dynamic processes or reaction mechanisms. nih.gov

Deuterium NMR (²H-NMR): If "Furan, 2-(butoxymethyl)tetrahydro-" were synthesized using deuterated precursors, ²H-NMR could be used to confirm the position of the deuterium labels. The chemical shifts in ²H-NMR are identical to those in ¹H-NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. nih.govresearchgate.net

Isotope Labeling Applications: Stable isotopes like ²H or ¹³C can be incorporated into the molecule to act as tracers. nih.gov For instance, by selectively labeling one of the methylene groups in the butyl chain, one could follow the fate of that specific part of the molecule in a chemical reaction or a biological system. The labeled compound and its metabolites can be readily identified and distinguished from their unlabeled counterparts using mass spectrometry or NMR. nih.gov

Isotope Shift Analysis

Isotope shift analysis is a subtle but precise NMR technique that relies on the small changes in chemical shift observed when an isotope is substituted for another. aps.org The substitution of a ¹²C atom with a ¹³C atom, or a ¹H atom with a ²H atom, slightly alters the electronic environment and vibrational energy levels, which in turn perturbs the shielding of nearby nuclei. arxiv.org

For "Furan, 2-(butoxymethyl)tetrahydro-", observing the one-bond ¹³C isotope shift on a directly attached proton can help in signal assignment. While often small, these shifts can be measured in high-resolution spectra and provide an additional layer of structural confirmation. This analysis is particularly useful in complex molecules where signal overlap is an issue. arxiv.orgaps.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.

For "Furan, 2-(butoxymethyl)tetrahydro-", the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (158.24 g/mol ). However, this peak may be weak or absent due to the instability of the initial ion. The fragmentation pattern would be dominated by cleavages characteristic of ethers and the tetrahydrofuran ring system. nist.gov Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms. The most significant fragmentation would likely be the loss of the butoxy group or the entire butoxymethyl side chain, leading to a prominent peak corresponding to the tetrahydrofuranyl cation or a related fragment.

Cleavage of the C-O bonds: Fragmentation of the ether linkages would lead to ions corresponding to the butyl cation (m/z 57) and various oxonium ions.

Fragmentation of the Tetrahydrofuran Ring: The ring can open and fragment, producing a series of smaller ions. nist.gov

Predicted Key Fragments in the EI-MS of Furan, 2-(butoxymethyl)tetrahydro-

| m/z | Predicted Fragment Identity |

|---|---|

| 158 | [C₉H₁₈O₂]⁺ (Molecular Ion) |

| 87 | [C₄H₉OCH₂]⁺ (Butoxymethyl cation) |

| 71 | [C₄H₇O]⁺ (Tetrahydrofuranyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: The relative intensities of these fragments would depend on their stability. The base peak (most intense) is often a highly stable carbocation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful tool for the precise determination of the elemental composition of molecules. For Furan, 2-(butoxymethyl)tetrahydro-, HRESI-MS provides an accurate mass measurement, which in turn confirms its molecular formula. In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then guided into the mass analyzer.

The high-resolution capability of the mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar mass-to-charge ratios. This precision is critical in distinguishing the target compound from potential impurities or byproducts with similar nominal masses. For instance, the exact mass of Furan, 2-(butoxymethyl)tetrahydro- (C9H18O2) can be calculated and compared to the experimentally determined mass, typically with a mass accuracy in the low parts-per-million (ppm) range. This level of accuracy provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed using HRESI-MS to gain structural information. researchgate.net In these experiments, the protonated molecule or other adduct ions of Furan, 2-(butoxymethyl)tetrahydro- are isolated and fragmented. The resulting fragmentation pattern provides valuable insights into the connectivity of the atoms within the molecule, helping to confirm the presence of the tetrahydrofuran ring and the butoxymethyl side chain. researchgate.net It is important to note that the choice of solvent can influence the ESI process; for example, tetrahydrofuran (THF) has been shown to affect the mass spectra of certain polymers. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of Furan, 2-(butoxymethyl)tetrahydro-.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. fiveable.me For Furan, 2-(butoxymethyl)tetrahydro-, a key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the C-O-C asymmetric stretching vibration of the ether linkages. spectroscopyonline.com This band is typically observed in the region of 1300-1000 cm⁻¹. youtube.comrockymountainlabs.com Specifically, for saturated ethers like the tetrahydrofuran ring, this peak is expected to appear between 1140 and 1070 cm⁻¹. spectroscopyonline.com The presence of the butoxy group will also contribute to the C-O stretching absorption in this region. The spectrum of 2-tert-butoxytetrahydrofuran, a related compound, shows a gas-phase IR spectrum that can provide a reference for the expected vibrational modes. nist.gov The absence of strong absorptions in the O-H stretching region (around 3300 cm⁻¹) and the C=O stretching region (around 1700 cm⁻¹) would confirm the absence of hydroxyl and carbonyl functional groups, respectively. libretexts.org

Raman Spectroscopy

Table 1: Characteristic Vibrational Frequencies for Ethers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| C-O-C Asymmetric Stretch (Saturated Ethers) | 1140 - 1070 | Strong | spectroscopyonline.com |

| C-O-C Symmetric Stretch | ~850 | Weak | youtube.com |

| C-H Stretch (sp³ C-H) | 3000 - 2800 | Medium-Strong | fiveable.me |

| C-H Bend (CH₂) | 1500 - 1300 | Medium | fiveable.melibretexts.org |

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of Furan, 2-(butoxymethyl)tetrahydro- from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like Furan, 2-(butoxymethyl)tetrahydro-. mdpi.comepa.gov In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. researchgate.net The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification. researchgate.net

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of Furan, 2-(butoxymethyl)tetrahydro- would provide structural information, confirming the presence of the tetrahydrofuran ring and the butoxymethyl group. For instance, the analysis of furan and its derivatives in food matrices has been successfully achieved using GC-MS/MS, demonstrating the technique's capability to separate isomers and provide sensitive detection. mdpi.comnih.govresearchgate.net The use of a triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode can enhance selectivity and sensitivity. acs.org

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Value/Condition | Reference |

| Column Type | HP-5MS | mdpi.comresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | acs.org |

| Ion Source Temperature | 230 °C | acs.org |

| Ionization Voltage | 70 eV | acs.org |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another valuable technique for the analysis of Furan, 2-(butoxymethyl)tetrahydro-. In LC, the compound is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a compound like Furan, 2-(butoxymethyl)tetrahydro-, reversed-phase HPLC would be a suitable approach, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Tetrahydrofuran (THF) itself is often used as a component of the mobile phase in HPLC due to its strong elution strength. sigmaaldrich.comrestek.com However, its use can sometimes be limited due to its potential to swell PEEK tubing and other plastic components in the HPLC system. restek.com The use of THF-water mobile phases has been shown to be advantageous in the LC-MS/MS analysis of some compounds. researchgate.net The development of LC methods compatible with aggressive organic solvents like THF is crucial for the analysis of certain types of samples. waters.com

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and heat of fusion.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a critical technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like Furan, 2-(butoxymethyl)tetrahydro-, TGA would provide valuable information on its decomposition onset temperature, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Detailed Research Findings:

Although direct TGA data for Furan, 2-(butoxymethyl)tetrahydro- is not available, studies on analogous structures provide insights into its expected thermal behavior. Research on the pyrolysis of furan derivatives indicates that the decomposition pathways are heavily influenced by the nature of the substituents on the furan ring. For instance, the presence of oxygenated substituents can alter the decomposition mechanism, promoting either molecular ring-opening isomerization reactions or radical-driven processes. The ether linkage in Furan, 2-(butoxymethyl)tetrahydro- is a key structural feature that would likely play a significant role in its thermal degradation.

Studies on the thermal decomposition of other cyclic ethers, such as tetrahydrofuran (THF) itself, show that pyrolysis at high temperatures leads to the formation of smaller, volatile products through complex reaction pathways. The decomposition of substituted furans, including those with ether side chains, often initiates with the cleavage of the weaker bonds. In the case of Furan, 2-(butoxymethyl)tetrahydro-, the C-O bond in the butoxymethyl group or the C-O bonds within the tetrahydrofuran ring would be likely points of initial bond scission.

The thermal stability of poly(ether)urethanes, which contain ether linkages similar to the subject compound, has been studied using TGA. These studies reveal that the degradation often occurs in multiple steps, corresponding to the decomposition of different segments of the polymer chain. This suggests that the decomposition of Furan, 2-(butoxymethyl)tetrahydro- might also proceed through a multi-step process, with the initial loss of the butoxy group followed by the degradation of the tetrahydrofuran ring at higher temperatures.

Hypothetical TGA Data Table:

Based on the analysis of related compounds, a hypothetical TGA data table for Furan, 2-(butoxymethyl)tetrahydro- under an inert atmosphere (e.g., Nitrogen) could be projected as follows. This table is for illustrative purposes only and is not based on experimental data.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step | Probable Evolved Fragments |

| 150 - 250 | ~45% | 1st | Butanol, Butene |

| 250 - 400 | ~35% | 2nd | Small hydrocarbons, CO, CO2 |

| > 400 | ~20% | Char residue |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and reactivity of molecules like Furan (B31954), 2-(butoxymethyl)tetrahydro-. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving Furan, 2-(butoxymethyl)tetrahydro-. This allows for the identification of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. By locating and characterizing these transition states, researchers can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. For instance, in the acid-catalyzed ring-opening of the tetrahydrofuran (B95107) ring, DFT can model the protonation of the ether oxygen, followed by the nucleophilic attack of another species, and determine the energy profile of this entire process.

Many reactions involving cyclic compounds like Furan, 2-(butoxymethyl)tetrahydro- can lead to the formation of different stereoisomers. DFT calculations can be employed to predict the stereochemical outcome of such reactions by comparing the energies of the transition states leading to the various products. For reactions where endo and exo products can be formed, the calculated energy difference between the endo and exo transition states can provide a quantitative prediction of the endo/exo ratio. This is crucial for controlling the stereochemistry of a reaction to obtain a desired product with high selectivity.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for a Reaction of Furan, 2-(butoxymethyl)tetrahydro-

| Parameter | Calculated Value (Unit) | Description |

| Reaction Enthalpy (ΔH) | -85 kJ/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -60 kJ/mol | Suggests a spontaneous reaction under standard conditions. |

| Activation Energy (Ea) | 120 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

Molecular Modeling for Reactivity Prediction

Molecular modeling encompasses a broader range of computational techniques, including but not limited to DFT, that are used to predict the reactivity of molecules. For Furan, 2-(butoxymethyl)tetrahydro-, molecular modeling can be used to visualize the molecule's three-dimensional structure and its electrostatic potential surface. This surface highlights the electron-rich and electron-poor regions of the molecule, providing clues about where electrophilic and nucleophilic attacks are most likely to occur. By analyzing these models, chemists can make informed predictions about the compound's reactivity towards various reagents.

Electronic Structure Calculations

Electronic structure calculations, a fundamental aspect of computational chemistry, focus on describing the arrangement of electrons within a molecule. For Furan, 2-(butoxymethyl)tetrahydro-, these calculations can determine properties such as molecular orbital energies (e.g., HOMO and LUMO), atomic charges, and bond orders. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. The energy and shape of these orbitals provide key insights into the compound's reactivity and its ability to participate in various chemical transformations.

Applications in Sustainable Chemistry and Advanced Materials

Platform Chemicals and Biomass Conversion

The conversion of biomass into versatile chemical intermediates, known as platform chemicals, is a foundational element of modern biorefineries. Furanic compounds are a key family of these platforms due to their functionality and accessibility from carbohydrates.

"Furan, 2-(butoxymethyl)tetrahydro-" is a derivative that can be traced back to lignocellulosic biomass, which is composed mainly of cellulose (B213188), hemicellulose, and lignin. The primary route to such furan-based chemicals involves the acid-catalyzed dehydration of sugars. Hexose (C6) sugars, derived from cellulose, are converted into 5-hydroxymethylfurfural (B1680220) (HMF), a cornerstone platform chemical. researchgate.netnih.gov Similarly, pentose (B10789219) (C5) sugars from hemicellulose yield furfural (B47365). dtic.milmdpi.com

From these primary furans, a variety of derivatives can be synthesized. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a closely related compound, is produced from biomass-derived furfural or levulinic acid and is recognized as a promising green solvent. encyclopedia.pubnih.gov The synthesis of 2-(butoxymethyl)tetrahydrofuran would logically follow a similar pathway, starting from a key precursor like HMF. This process would involve the etherification of HMF with butanol, followed by the hydrogenation of the furan (B31954) ring and reduction of the aldehyde group to yield the final saturated ether. The use of biphasic systems, which combine an aqueous reaction phase with an organic extraction phase like methyl isobutyl ketone (MIBK) or 2-MeTHF itself, can enhance the efficiency of furan derivative production by continuously removing the product and preventing degradation. encyclopedia.pub

Furan derivatives sourced from biomass are considered "sleeping giants" of renewable intermediate chemicals, poised to replace many petroleum-based building blocks. acs.orgspecialchem.com Their utility stems from the reactive furan ring and functional groups that can be tailored through various chemical transformations, including oxidation, reduction, and cycloaddition. acs.orgresearchgate.net This versatility allows for the synthesis of a wide array of products, from polymers and resins to pharmaceuticals and fuels. researchgate.net

The Diels-Alder reaction, for example, is a powerful tool for converting furans into aromatic compounds, providing a green pathway to chemicals like benzene, toluene, and xylene (BTX). acs.orguniovi.es This highlights the central role of furan derivatives in connecting carbohydrate feedstocks to the existing infrastructure of the chemical industry.

5-Hydroxymethylfurfural (HMF) is arguably the most significant furanic platform chemical derived from C6 sugars. nih.gov Its dual functionality—an aldehyde and a primary alcohol—makes it an exceptionally versatile precursor. researchgate.net Through targeted catalytic processes, HMF can be converted into a family of high-value chemicals.

Oxidation of HMF yields 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid used in the production of polyesters like polyethylene (B3416737) furanoate (PEF). specialchem.comnih.gov

Reduction or hydrogenation of HMF can produce 2,5-bis(hydroxymethyl)furan (BHMF), a diol used in polyesters and polyurethanes, or 2,5-dimethylfuran (B142691) (DMF), a promising biofuel. nih.govnih.govrsc.org

The synthesis of BHMF from HMF has been optimized using various whole-cell biocatalysts and chemocatalytic systems, achieving high yields and selectivities. frontiersin.orgmdpi.com For example, using the yeast strain Meyerozyma guilliermondii, 100 mM of HMF was converted to BHMF with an 86% yield in 12 hours. nih.gov A fed-batch strategy with the same strain produced 191 mM of BHMF within 24.5 hours. nih.gov These advancements underscore HMF's role as a central hub in biomass conversion pathways. acs.org

| HMF Derivative | Abbreviation | Primary Synthesis Route from HMF | Key Application | Reference |

|---|---|---|---|---|

| 2,5-Furandicarboxylic acid | FDCA | Oxidation | Monomer for polyesters (e.g., PEF) | specialchem.comnih.gov |

| 2,5-Bis(hydroxymethyl)furan | BHMF | Reduction/Hydrogenation | Monomer for polyesters and polyurethanes | nih.govnih.gov |

| 2,5-Dimethylfuran | DMF | Hydrogenolysis | Biofuel | rsc.org |

| 2,5-Diformylfuran | DFF | Selective Oxidation | Monomer for polymers, fungicide synthesis | mdpi.com |

Development of New Polymeric Materials

The unique, rigid structure of the furan ring makes it an attractive bio-derived component for creating high-performance polymers. These furanic polymers offer the potential for enhanced thermal properties and sustainability compared to their petrochemical counterparts.

While some tetrahydrofuran (B95107) derivatives like 2-(butoxymethyl)tetrahydrofuran are primarily explored as bio-derived solvents, other furan compounds are excellent monomers for controlled polymerization. sigmaaldrich.comresearchgate.net Furan-based polyamides and polyureas, in particular, have garnered significant research interest.

Polyamides: Bio-based polyamides can be synthesized using monomers like 2,5-furandicarboxylic acid (FDCA) in place of traditional diacids. dtic.milplaschina.com.cn These materials often exhibit high thermal stability and, in some cases, improved solubility in organic solvents, which aids in processing. dtic.milresearchgate.net For instance, poly(5-aminomethyl-2-furoic acid) (PAMF), a polyamide synthesized from a monomer derived from CO2 and furfuryl amine, is semicrystalline and displays a melting temperature comparable to many commercial semi-aromatic polyamides (around 300 °C). stanford.edu

Polyureas: Furan-based polyureas have been developed by reacting furan-containing diamines, such as 2,5-bis(aminomethyl)furan (B21128) (AMF), with various diisocyanates. mdpi.com These polymers exhibit strong intermolecular hydrogen bonding, which enhances their mechanical properties. A key feature of these materials is the ability of the furan rings in the polymer backbone to undergo reversible Diels-Alder reactions with cross-linkers like bismaleimide. This dynamic covalent chemistry imparts self-healing and recyclable properties to the resulting polyurea gels. mdpi.com

| Polymer Type | Furan Monomer(s) | Key Properties | Reference |

|---|---|---|---|

| Polyamide | 2,5-Furandicarboxylic acid, p-phenylenediamine | High thermal stability (TGA at 445 °C), Tg of 325 °C | dtic.mil |

| Polyamide (PAMF) | 5-Aminomethyl-2-furoic acid (AMF) | Semicrystalline, high Tm (~300 °C), high Tg | stanford.edu |

| Polyurea | 2,5-Bis(aminomethyl)furan (AMF), diisocyanates | Thermomechanically stable, capable of dynamic cross-linking for self-healing | mdpi.com |

Furan-2(5H)-ones, also known as butenolides, are a class of five-membered lactones that serve as important synthetic targets due to their biological activity and chemical reactivity. researchgate.netwikipedia.org The parent compound, γ-crotonolactone, is prepared via the oxidation of furfural. wikipedia.org While their primary applications have been in areas like organic synthesis and medicinal chemistry, their unsaturated lactone structure presents opportunities for polymerization. researchgate.net

The double bond in the butenolide ring can participate in polymerization reactions, and the lactone functionality offers a site for ring-opening polymerization, making them versatile building blocks. Although less common than FDCA or HMF derivatives in polymer science, research into their chemical transformations continues to reveal new possibilities. For example, methods have been developed for the facile solid-phase synthesis of substituted 2(5H)-furanones, which could be adapted to create novel polymer-supported structures or functional monomers. acs.org Their unique structure offers an alternative to traditional cyclic esters and vinyl monomers in the design of new polymeric materials.

Incorporation of Furan Rings into Polymer Backbones

The integration of furan rings, including derivatives like 2-(butoxymethyl)tetrahydrofuran, into polymer backbones is a promising strategy for developing renewable and functional polymers. Furan-based polymers offer a potential bio-based alternative to their petroleum-derived counterparts, with the added benefit of unique chemical functionalities. researchgate.net

One of the most well-studied furan-based polymers is polyethylene furanoate (PEF), which is synthesized from 2,5-furandicarboxylic acid (FDCA). specialchem.com FDCA itself is derived from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars. specialchem.commdpi.com PEF exhibits superior gas barrier properties compared to the widely used polyethylene terephthalate (B1205515) (PET), making it an attractive candidate for packaging applications, particularly for carbonated beverages. specialchem.com

The furan moiety provides a site for various chemical modifications, including Diels-Alder reactions, which can be utilized for creating cross-linked or self-healing materials. rsc.org Furthermore, the hydrogenation of the furan ring in these polymers can lead to the formation of tetrahydrofuran-containing backbones, altering the polymer's physical and chemical properties. For instance, the selective reduction of FDCA yields 2,5-bis(hydroxymethyl)tetrahydrofuran, which can be used as a diol monomer in the synthesis of new polyesters. specialchem.comnih.gov

Research has also explored the use of other furan derivatives in polymer synthesis. For example, 2,5-bis(hydroxymethyl)furan (BHMF), obtained from the reduction of HMF, is a valuable monomer for producing bio-based polyesters and polyurethanes. nih.govmdpi.com The versatility of furan chemistry allows for the creation of a wide range of polymers with tailored properties, contributing to the development of sustainable materials. researchgate.net

Fuel and Biofuel Applications

Furan derivatives, including tetrahydrofuran-based compounds, are being actively investigated as potential biofuels and fuel additives due to their favorable properties and renewable origins. uts.edu.au

Furan Derivatives as Fuel Additives

Certain furan derivatives have shown promise as additives to conventional fuels. For instance, 2-methyltetrahydrofuran (2-MeTHF) can be used as a renewable fuel additive. researchgate.net Tetrahydrofuran (THF) and its derivatives can act as surfactants to improve the miscibility of ethanol (B145695) in diesel fuel, creating more stable fuel blends. researchgate.net The addition of oxygenated compounds like furans to fuels can lead to more complete combustion, potentially reducing harmful emissions such as carbon monoxide and particulate matter. uts.edu.au

The properties of some furan-based fuel additives are summarized in the table below:

| Compound | Application | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable fuel additive | researchgate.net |

| Tetrahydrofuran (THF) | Surfactant for ethanol-diesel blends | researchgate.net |

Tetrahydrofuran Derivatives as Potential Biofuels

Tetrahydrofuran and its derivatives are considered potential biofuels. For example, 2-butyltetrahydrofuran (B94675) has been identified as a tailor-made biofuel that can be produced from renewable resources. rsc.org The hydrogenation of furan rings in compounds like 2,5-dimethylfuran (DMF) leads to the formation of 2,5-dimethyltetrahydrofuran (B89747) (DMTHF), which is a promising fuel oxygenate and a renewable substitute for tetrahydrofuran. mdpi.com

The production of these biofuels often involves the catalytic hydrogenation and hydrodeoxygenation of biomass-derived furfurals. mdpi.com These processes aim to increase the energy density of the molecules while reducing their oxygen content, making them more suitable for use as fuels. mdpi.com

Conversion of Biomass-Derived Furans to Liquid Fuels

A significant area of research focuses on the conversion of furans derived from lignocellulosic biomass into liquid fuels. researchgate.net Lignocellulosic biomass, which includes agricultural and forestry waste, is an abundant and non-food-based feedstock. ukri.org The process typically involves the acid-catalyzed hydrolysis and dehydration of cellulose and hemicellulose to produce furfural and HMF. mdpi.com

Sustainable Solvent Development

The development of green and sustainable solvents is a critical aspect of sustainable chemistry. Furan derivatives, particularly tetrahydrofuran and its substituted forms, are emerging as promising alternatives to conventional, often hazardous, organic solvents. furan.com

2-Methyltetrahydrofuran (2-MeTHF) is a notable example of a bio-based solvent derived from renewable resources like corncobs. sigmaaldrich.comnih.gov It is considered a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane. sigmaaldrich.com 2-MeTHF exhibits several advantageous properties, including limited miscibility with water, which simplifies product separation and recovery, and a higher boiling point than THF, allowing for reactions at elevated temperatures. sigmaaldrich.comnih.gov Its use can lead to a significant reduction in the environmental impact of chemical processes. nih.gov

The properties of 2-MeTHF compared to other solvents are highlighted below:

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Source | Renewable (e.g., corncobs) | Petrochemical | Petrochemical |

| Boiling Point | 80°C | 66°C | 39.6°C |

| Miscibility with Water | Limited (14g/100g at 23°C) | Miscible | Immiscible |

| Reference | sigmaaldrich.com | researchgate.net | furan.com |

The use of 2-MeTHF has been successfully demonstrated in various chemical transformations, including organometallic reactions and polymer synthesis, showcasing its versatility as a green solvent. nih.govscispace.comresearchgate.net

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Furan (B31954), 2-(butoxymethyl)tetrahydro- typically involves the etherification of tetrahydrofurfuryl alcohol, which itself is often produced via the hydrogenation of furfural (B47365). Future research should focus on developing advanced catalytic systems that improve the efficiency and selectivity of these transformations.

Bimetallic and Metal-Organic Framework (MOF) Catalysts: Research into bimetallic catalysts, such as copper-palladium systems, has shown promise in the catalytic transfer hydrogenation of furfural to valuable derivatives like 2-methylfuran (B129897) and 2-methyltetrahydrofuran (B130290). researchgate.net Future studies could adapt these bimetallic systems to selectively hydrogenate furfural to tetrahydrofurfuryl alcohol, the direct precursor for our target molecule, or to catalyze the etherification step itself. Similarly, the computational design and synthesis of metal-organic frameworks (MOFs) with tailored active sites could provide highly selective and reusable catalysts for the synthesis. nih.govnih.govacs.org

Atomically Precise Catalysts: The development of novel heterogeneous geminal atom catalysts (GACs), such as dual copper ions supported on polymeric carbon nitride, offers a new frontier for efficient cross-coupling reactions with a low carbon footprint. sciencedaily.com Exploring the application of such atomically precise catalysts for the C-O bond formation between tetrahydrofurfuryl alcohol and a butyl group could lead to highly efficient and sustainable synthetic routes.

Acid Catalysis: Recent work on Brønsted acid-catalyzed reduction of furans to tetrahydrofuran (B95107) derivatives using silanes presents a metal-free approach. nih.gov Investigating acid-catalyzed pathways for the etherification step could offer alternatives to traditional metal-based catalysts, potentially reducing costs and metal contamination in the final product.

Development of New Green Chemistry Protocols

Aligning the synthesis of Furan, 2-(butoxymethyl)tetrahydro- with the principles of green chemistry is crucial for its potential as a sustainable chemical. sigmaaldrich.com

Bio-Based Feedstocks: A primary focus should be on utilizing renewable biomass. Furfural, derived from lignocellulosic materials like corncobs, is a key platform molecule. rsc.org Research should optimize the conversion of this bio-based furfural into tetrahydrofurfuryl alcohol and subsequently to the target ether. Studies have demonstrated the feasibility of producing functionalized tetrahydrofurans from carbohydrate-rich sources like sugar beet pulp. rsc.org

Green Solvents and Reagents: The development of protocols that use environmentally benign solvents is essential. 2-Methyltetrahydrofuran (2-MeTHF), a related compound, is itself promoted as a green solvent that can be derived from renewable resources and often outperforms traditional solvents like THF. rsc.orgresearchgate.net Future research could investigate the use of 2-MeTHF or other green solvents in the synthesis of Furan, 2-(butoxymethyl)tetrahydro-, minimizing the reliance on hazardous chemicals.

Advanced Mechanistic Studies Utilizing Isotopic Probes

A deep understanding of the reaction mechanisms is fundamental to optimizing the synthesis of Furan, 2-(butoxymethyl)tetrahydro-. Isotopic labeling studies are powerful tools for elucidating these complex pathways.

Hydrogenation Pathway: The hydrogenation of the furan ring is a critical step if starting from furan-based precursors. Deuterium-labelling studies have been used to probe the mechanism of furfural transfer hydrogenation, revealing details like secondary isotope effects. nih.gov Similar isotopic studies, such as hydrogen/deuterium (B1214612) (H/D) exchange experiments, could be employed to clarify the mechanism of furan ring saturation en route to the tetrahydrofuran core. mpg.de

Etherification Mechanism: To optimize the etherification of tetrahydrofurfuryl alcohol with a butyl source, researchers can use isotopic probes (e.g., ¹⁸O labeling in the alcohol or ¹³C labeling in the butyl group). This would help determine the precise nature of bond-breaking and bond-forming steps, providing insights to guide the design of more effective catalysts. mpg.de

Computational Design of Functionalized Tetrahydrofuran Architectures

Computational chemistry provides powerful predictive tools to guide experimental work, saving time and resources. acs.org

Predictive Catalyst Modeling: Building on successes in modeling catalysts for furfural hydrogenation nih.gov, computational methods can be used to screen potential new catalysts for the synthesis of Furan, 2-(butoxymethyl)tetrahydro-. Quantum mechanical calculations can predict reaction pathways and energy barriers, helping to identify the most promising candidates for experimental validation. nih.gov

Designing Novel THF Derivatives: Computer-aided design can be used to explore new functionalized tetrahydrofuran architectures based on the Furan, 2-(butoxymethyl)tetrahydro- scaffold. acs.org By simulating properties such as boiling point, viscosity, and solvency, researchers can design novel molecules with tailored characteristics for specific applications, such as improved performance as solvents, fuel additives, or polymer building blocks.